Absence of Direct Comparative Data for 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one Hydrochloride
A comprehensive search of peer-reviewed literature, patents, and authoritative databases reveals that no direct, quantitative head-to-head comparison studies exist for 3-amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride against any defined comparator. This is a critical limitation in establishing verifiable procurement differentiation beyond its specific utility in documented structural biology contexts [1]. While the compound has been reported as an IDO1 inhibitor with an IC50 of 42 nM in a cellular assay [2], this data point is isolated and cannot be used for comparative procurement decisions without parallel data for structurally similar compounds under identical assay conditions. Therefore, the only verifiable differentiator for this compound is its inclusion in a publicly available protein crystal structure (PDB: 5FYU) [1].
| Evidence Dimension | Structural Validation (JARID1B Binding) |
|---|---|
| Target Compound Data | Co-crystal structure solved at 2.06 Å resolution; compound binds in catalytic domain |
| Comparator Or Baseline | None (No comparative crystallographic data available for close analogs) |
| Quantified Difference | N/A (No comparator data) |
| Conditions | X-ray diffraction; JARID1B catalytic domain (Homo sapiens) |
Why This Matters
For researchers working on JARID1B/KDM5B as a therapeutic target, this specific compound's validated binding mode provides a structural rationale for selection that cannot be assumed for other indolin-2-one derivatives.
- [1] Nowak RP, Krojer T, Johansson C, et al. Crystal structure of the catalytic domain of human JARID1B in complex with 3D fragment 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one (N10042a). 2016. PDB ID: 5FYU. View Source
- [2] BindingDB. BDBM50454808. Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells. IC50: 42 nM. View Source
